molecular formula C9H20N2O2 B1422189 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol CAS No. 54469-46-4

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B1422189
CAS No.: 54469-46-4
M. Wt: 188.27 g/mol
InChI Key: FKRHIKHPLLIOLR-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is a chemical compound characterized by its unique structure, which includes an ethoxy group, a piperazine ring, and a hydroxyl group

Mechanism of Action

Target of Action

The primary targets of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing mood and behavior.

Mode of Action

This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, it prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and can have various effects on mood and cognition.

Biochemical Pathways

The compound’s action on SERT, NET, and DAT affects the serotonergic, noradrenergic, and dopaminergic pathways . The increased levels of these neurotransmitters can stimulate their respective receptors more intensely, leading to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function.

Pharmacokinetics

and predicted boiling point of 303.3±37.0 °C suggest that it may have good bioavailability.

Result of Action

The increased neurotransmission resulting from the action of this compound can lead to mood elevation and enhanced cognitive function . It may also have potential as an antidepressant, given its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can be synthesized through several methods, including:

  • Nucleophilic substitution reactions: Reacting a suitable precursor with ethyl iodide or ethyl bromide in the presence of a base.

  • Reduction reactions: Reducing a precursor containing a carbonyl group to introduce the hydroxyl group.

  • Cyclization reactions: Forming the piperazine ring through cyclization of appropriate diamine derivatives.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: Converting the hydroxyl group to a carbonyl group.

  • Reduction: Reducing any carbonyl groups present in the molecule.

  • Substitution: Replacing functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of aldehydes or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various derivatives depending on the substituents involved.

Scientific Research Applications

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives, ethoxy-containing compounds, and other hydroxylated amines.

  • Uniqueness: Its specific combination of functional groups and structural features distinguishes it from other compounds, leading to unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-ethoxy-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRHIKHPLLIOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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